(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide” is a chemical compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2-cyano” indicates the presence of a nitrile group (–C≡N), and “2-(1-methylpyrrolidin-2-ylidene)acetamide” suggests the presence of an acetamide group (CH3CONH2) and a methyl group (–CH3) attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring, nitrile group, acetamide group, and methyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile and acetamide groups, which are both polar and can participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Eigenschaften
CAS-Nummer |
947380-12-3 |
---|---|
Produktname |
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide |
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.196 |
IUPAC-Name |
(2Z)-2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C8H11N3O/c1-11-4-2-3-7(11)6(5-9)8(10)12/h2-4H2,1H3,(H2,10,12)/b7-6- |
InChI-Schlüssel |
JXMZSBWXDXSQMU-SREVYHEPSA-N |
SMILES |
CN1CCCC1=C(C#N)C(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.